2-(4-Cyclopropylmethoxy-yrazol-1-yl)-phenylamine

Description

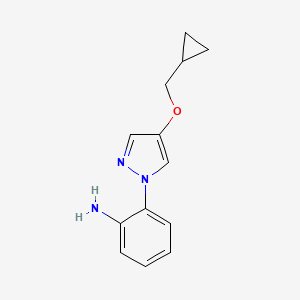

2-(4-Cyclopropylmethoxy-pyrazol-1-yl)-phenylamine is an aromatic amine derivative featuring a pyrazole ring substituted at the 4-position with a cyclopropylmethoxy group. The compound’s structure combines a phenylamine (aniline) backbone with a pyrazole heterocycle, which is functionalized with a cyclopropylmethoxy moiety.

Properties

IUPAC Name |

2-[4-(cyclopropylmethoxy)pyrazol-1-yl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-12-3-1-2-4-13(12)16-8-11(7-15-16)17-9-10-5-6-10/h1-4,7-8,10H,5-6,9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMNFVIEGHJMBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CN(N=C2)C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropylmethoxy-pyrazol-1-yl)-phenylamine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Attachment of the cyclopropylmethoxy group: This step involves the alkylation of the pyrazole ring with cyclopropylmethanol in the presence of a base such as potassium carbonate.

Coupling with phenylamine: The final step is the coupling of the cyclopropylmethoxy-pyrazole intermediate with phenylamine using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopropylmethoxy-pyrazol-1-yl)-phenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylamine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenylamine derivatives.

Scientific Research Applications

2-(4-Cyclopropylmethoxy-pyrazol-1-yl)-phenylamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropylmethoxy-pyrazol-1-yl)-phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pyrazoxyfen

- Structure: 2-((4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)oxy)-1-phenylethanone .

- Key Differences: Pyrazoxyfen contains a dichlorobenzoyl group, which is strongly electron-withdrawing, compared to the electron-donating cyclopropylmethoxy group in the target compound. The dichlorobenzoyl substituent enhances lipophilicity and bioactivity, making pyrazoxyfen effective as a herbicide.

Other Pyrazole-Phenylamine Derivatives

- Compounds with alkyloxy or aryloxy substituents (e.g., hexyloxyphenyl groups) exhibit enhanced thermal stability (decomposition temperatures >300°C via TGA) and redshifted absorption spectra due to extended conjugation, as seen in azomethine derivatives . The cyclopropylmethoxy group in the target compound may offer similar benefits but with reduced steric hindrance compared to bulkier substituents.

Triazine-Based Analogues

Triazine derivatives are prominent in agrochemicals and coordination chemistry:

Procyazine and Cyanazine

- Structures: Procyazine (2-((4-chloro-6-(cyclopropylamino)-1,3,5-triazine-2-yl)amino)-2-methylpropanenitrile) and Cyanazine (triazine with ethylamino and chloro groups) .

- Key Differences: Triazines feature a six-membered ring with three nitrogen atoms, contrasting with the five-membered pyrazole in the target compound. Chloro and ethylamino substituents in triazines confer herbicidal activity through inhibition of photosynthesis. The target compound’s pyrazole core and cyclopropylmethoxy group may instead favor applications in materials science or metal coordination .

Triazine Ligands

- 3-Bromo-5-phenyl-1,2,4-triazine derivatives synthesized via palladium-coupling (e.g., with 2-(o-aminophenyl)oxazolines) exhibit strong electron-withdrawing properties, enabling their use as ligands in catalysis . The target compound’s pyrazole-phenylamine structure, with its electron-donating substituent, could serve as a complementary ligand in systems requiring tunable electron density .

Azomethine Derivatives

Triphenylamine-based azomethines (Schiff bases) from provide insights into optoelectronic properties:

- Structural Comparison : Azomethines feature imine linkages (-C=N-) and extended conjugation, whereas the target compound has a pyrazole ring directly bonded to phenylamine.

- Property Trends: Azomethines with hexyloxyphenyl substituents show broad absorption bands (350–500 nm) and HOMO levels of −5.2 to −5.4 eV, suitable for solar cell applications . Thermal stability for azomethines exceeds 400°C (TGA data), suggesting the target compound’s pyrazole core could offer comparable stability if synthesized with robust substituents .

Research Findings and Implications

- Substituent Effects : Electron-donating groups (e.g., cyclopropylmethoxy) enhance solubility and optoelectronic performance, while electron-withdrawing groups (e.g., dichlorobenzoyl) favor bioactivity. This dichotomy highlights the importance of substituent selection in application-specific design .

- Synthetic Routes : Palladium-coupling methods used for triazine ligands could be adapted for synthesizing pyrazole-phenylamine derivatives, enabling scalable production.

- Knowledge Gaps: Limited data on the target compound’s thermal and electronic properties necessitate further experimental characterization to validate theoretical predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.